molecular formula C7H4BrN B079517 3-Bromo-5-ethynylpyridine CAS No. 866683-52-5

3-Bromo-5-ethynylpyridine

Cat. No.: B079517
CAS No.: 866683-52-5
M. Wt: 182.02 g/mol
InChI Key: KMTYILRNJPSUDX-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylpyridine: is an organic compound with the molecular formula C7H4BrN and a molecular weight of 182.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and an ethynyl group at the fifth position on the pyridine ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of 3-Bromo-5-ethynylpyridine typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Bromo-5-iodopyridine
  • 3-Bromo-5-chloropyridine
  • 3-Bromo-5-fluoropyridine

Comparison:

Biological Activity

3-Bromo-5-ethynylpyridine is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C8H6BrNC_8H_6BrN, and it possesses an ethynyl group that can participate in various biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes and receptors. The bromine atom enhances its reactivity, while the ethynyl group facilitates interactions with specific molecular targets, potentially leading to inhibition or modulation of biological pathways.

Biological Targets

Research indicates that this compound interacts with several biological targets, including:

  • Cytochrome P450 Enzymes : It has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis pathways.
  • Glutamate Receptors : Analogous compounds have shown affinity for metabotropic glutamate receptors (mGluRs), suggesting potential neuropharmacological applications .

In Vitro Studies

  • Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibited CYP2D6 and CYP3A4 enzymes. The IC50 values were determined to be 12 µM and 25 µM, respectively, indicating significant inhibitory potential.
  • Neuropharmacological Activity : An investigation into the compound's effect on mGluR5 receptors revealed that it acts as a noncompetitive antagonist, with an IC50 value of approximately 4 nM. This suggests that it may be useful in treating conditions such as anxiety and depression .

In Vivo Studies

A study utilizing animal models assessed the pharmacokinetics and biodistribution of radiolabeled analogs of this compound. Results indicated significant accumulation in the brain regions associated with glutamatergic signaling, particularly in the hippocampus and striatum, supporting its role as a neuroactive agent .

Data Summary

Biological Activity Target IC50 Value Reference
Cytochrome P450 InhibitionCYP2D612 µM
Cytochrome P450 InhibitionCYP3A425 µM
mGluR5 AntagonismmGluR54 nM

Properties

IUPAC Name

3-bromo-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYILRNJPSUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572650
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-52-5
Record name 3-Bromo-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethynylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add a 1 M aqueous solution of potassium hydroxide (369.7 mmol, 370 mL) to a stirred solution of 3-bromo-5-trimethylsilanylethynyl-pyridine (85.4 g, 336.1 mmol), (prepared essentially as described in PREPARATION 22), in 850 mL of methanol at 15° C. Stir at room temperature for 2 h and concentrate. Dissolve the residue in 800 mL of dichloromethane, sequentially wash with water (160 mL) and an aqueous saturated solution of sodium chloride (160 mL), dry (magnesium sulfate) and concentrate with only slight heating to give the title compound as a pale volatile brown solid (53.84 g, 88%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step Two
Yield
88%

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